molecular formula C13H11N3O5 B8631698 Pomalidomide-6-OH

Pomalidomide-6-OH

Cat. No.: B8631698
M. Wt: 289.24 g/mol
InChI Key: HBPNHPWPUQVWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-6-OH is a derivative of pomalidomide, which belongs to the class of immunomodulatory imide drugs These compounds are known for their significant impact on the treatment of various hematological malignancies, particularly multiple myeloma

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-6-OH typically involves the hydroxylation of pomalidomide. One common method includes the use of cytochrome P450 enzymes to introduce the hydroxyl group at the desired position. This enzymatic reaction is carried out under controlled conditions, including specific pH, temperature, and the presence of cofactors.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions throughout the process. The use of flow chemistry ensures high yields and reproducibility, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-6-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to pomalidomide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pomalidomide.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pomalidomide-6-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.

    Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: Investigated for its potential use in the treatment of hematological malignancies and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Pomalidomide-6-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Pomalidomide-6-OH can be compared with other immunomodulatory imide drugs, such as:

Uniqueness: this compound’s hydroxyl group may confer unique properties, such as altered pharmacokinetics and enhanced binding affinity to molecular targets. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19)

InChI Key

HBPNHPWPUQVWIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In yet another embodiment, the process provided herein for preparing 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindoline-1,3-dione, or an enantiomer or a mixture of enantiomers thereof; or a pharmaceutically acceptable salt, solvate, hydrate, or polymorph thereof; comprises the step of reducing 2-(2,6-dioxopiperidin-3-yl)-6-hydroxy-4-nitroisoindoline-1,3-dione with hydrogen in the presence of (i) a catalyst, in one embodiment, Pd/C; in (ii) a solvent, in one embodiment, THF; to form 4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindoline-1,3-dione.
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2,6-dioxopiperidin-3-yl)-6-hydroxy-4-nitroisoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.